3,3-bis(4-fluorophenyl)propanoic Acid
Overview
Description
3,3-bis(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C15H12F2O2 It is characterized by the presence of two fluorophenyl groups attached to a propanoic acid backbone
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-(4-fluorophenyl)propanoic acid, has been found to possess a potent triple-acting pparα, -γ, and -δ agonist profile . These peroxisome proliferator-activated receptors (PPARs) play essential roles in the regulation of cellular differentiation, development, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-fluorophenyl)propanoic acid typically involves the reaction of 4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. Common reagents include hexane, dimethyl malonate, sodium chloride, and diethyl ether .
Chemical Reactions Analysis
Types of Reactions
3,3-bis(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,3-bis(4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)propionic acid
- 3-(3-fluorophenyl)propionic acid
- 3-fluorophenylboronic acid
Uniqueness
3,3-bis(4-fluorophenyl)propanoic acid is unique due to the presence of two fluorophenyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
3,3-bis(4-fluorophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWGXRQLBWNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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